ML-9

MLCK Smooth Muscle Kinase Inhibition

ML-9 (105637-50-1) uniquely combines MLCK inhibition (Ki=4μM) with Akt inhibition (IC50=10-50μM), STIM1/SOCE blockade, L-type Ca2+ channel antagonism, and lysosomotropic autophagy modulation. Unlike ML-7 (no Akt/autophagy activity) or Y-27632 (ROCK-selective), only ML-9 enables dissection of integrated Akt/mTOR/autophagy and Ca2+ signaling networks. Essential for cancer autophagy research and vascular contractility studies. Procure ≥98% purity for reproducible results.

Molecular Formula C15H18Cl2N2O2S
Molecular Weight 361.3 g/mol
CAS No. 105637-50-1
Cat. No. B1676665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-9
CAS105637-50-1
Synonyms1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine
ML 9
ML-9
Molecular FormulaC15H18Cl2N2O2S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl
InChIInChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H
InChIKeyZNRYCIVTNLZOGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-9: A Multi-Target Inhibitor with Distinct Pharmacological Profile for Myosin Light Chain Kinase, Akt, and Calcium Signaling Research


ML-9 (CAS 105637-50-1), chemically 1-(5-chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine hydrochloride, is a cell-permeable, ATP-competitive inhibitor originally identified as a selective myosin light chain kinase (MLCK) inhibitor. It exhibits a multi-target profile with distinct activity against MLCK (Ki = 3.8-4 μM), protein kinase A (Ki = 32 μM), protein kinase C (Ki = 54 μM), and Akt (IC50 = 10-50 μM) [1]. Unlike more potent MLCK-selective analogs, ML-9 also inhibits store-operated calcium entry (SOCE) via STIM1 interaction and demonstrates lysosomotropic properties that modulate autophagy [2]. This unique combination of activities positions ML-9 as a valuable tool for dissecting complex signaling pathways where MLCK inhibition alone is insufficient.

Why ML-9 Cannot Be Simply Replaced by ML-7 or Y-27632 in Mechanistic Studies


Substituting ML-9 with its more potent MLCK-selective analog ML-7 or the Rho kinase inhibitor Y-27632 leads to fundamentally different experimental outcomes due to divergent target engagement and off-target activities. ML-7 exhibits ~10-fold higher MLCK potency but lacks the significant Akt inhibition and lysosomotropic effects that define ML-9's unique pharmacological fingerprint [1]. Conversely, Y-27632 targets Rho kinase rather than MLCK, yielding distinct functional effects in smooth muscle contraction models [2]. Furthermore, ML-9 displays pronounced inhibition of L-type voltage-gated calcium channels—an activity shared with ML-7 but not Y-27632—which can confound interpretations of kinase-dependent mechanisms [3]. These differential profiles underscore the necessity of selecting ML-9 specifically when investigating integrated signaling networks involving Akt, autophagy, or calcium homeostasis.

Quantitative Differentiation Evidence: ML-9 Versus ML-7, Y-27632, and Class Averages


MLCK Inhibition Potency: ML-9 vs. ML-7

ML-7 is a 10-fold more potent MLCK inhibitor than its parent compound ML-9, as determined by Ki values measured under identical experimental conditions. This potency difference is critical for researchers requiring either higher potency for complete target engagement or lower potency to minimize off-target effects. [1]

MLCK Smooth Muscle Kinase Inhibition Ki Value

Differential Kinase Selectivity Profile: ML-9 vs. Y-27632

ML-9 exhibits a broad kinase inhibition profile distinct from Rho kinase inhibitors like Y-27632. ML-9 inhibits MLCK (Ki = 3.8-4 μM), PKA (Ki = 32 μM), PKC (Ki = 54 μM), and Akt (IC50 = 10-50 μM) [1]. In contrast, Y-27632 selectively inhibits Rho-associated kinase (ROCK) with an IC50 of ~140 nM and shows negligible activity against MLCK, PKA, or PKC [2]. This differential selectivity is essential when experimental outcomes depend on pathway-specific modulation.

Kinase Selectivity Rho Kinase Akt PKA PKC

Functional Differentiation in Smooth Muscle Contraction: ML-9 vs. Y-27632

In rat caudal arterial smooth muscle, ML-9 inhibits both the phasic and tonic components of K+-induced contraction, while the ROCK inhibitor Y-27632 selectively abolishes the tonic component with minimal effect on the phasic phase [1]. This functional divergence underscores the distinct roles of MLCK and ROCK in regulating different phases of smooth muscle contraction and highlights the necessity of selecting the appropriate inhibitor for specific experimental endpoints.

Smooth Muscle Contraction Phasic Tonic K+-induced

Unique L-Type Calcium Channel Inhibition: ML-9 vs. Y-27632 and Wortmannin

ML-9 produces a concentration-dependent blockade of L-type Ba2+ currents (IBa(L)) in rat tail artery myocytes, an effect not observed with the ROCK inhibitor Y-27632 or the PI3K inhibitor wortmannin [1]. This activity is independent of MLCK, PKC, or Rho kinase inhibition, representing a distinct off-target effect that can significantly impact experimental interpretations involving calcium signaling or excitation-contraction coupling. ML-9 also accelerates IBa(L) inactivation kinetics .

Calcium Channel L-type Voltage-gated Vascular Smooth Muscle

Distinct Autophagy Modulation: ML-9's Dual 'Two-in-One' Mechanism

ML-9 uniquely functions as a 'two-in-one' autophagy modulator by simultaneously stimulating autophagosome formation (via Akt/mTOR pathway downregulation) and inhibiting autophagosome degradation (via lysosomotropic alkalinization) [1]. This dual action distinguishes ML-9 from other MLCK inhibitors like ML-7 and from ROCK inhibitors like Y-27632, which lack this lysosomotropic property. The compound induces prostate cancer cell death as a monotherapy and enhances docetaxel efficacy .

Autophagy Lysosomotropic Akt/mTOR Cancer

Optimal Use Cases for ML-9 Based on Its Differentiated Pharmacological Profile


Investigating Integrated Akt-mTOR-Autophagy Signaling in Cancer Cells

ML-9 is uniquely suited for studies examining crosstalk between Akt/mTOR signaling and autophagy due to its dual ability to inhibit Akt and act as a lysosomotropic agent. Unlike ML-7 or Y-27632, ML-9 induces both autophagosome accumulation and cell death in prostate cancer cells, and enhances the efficacy of chemotherapeutics like docetaxel . This makes it a critical tool for preclinical cancer research focused on autophagy modulation.

Dissecting Phasic vs. Tonic Components of Smooth Muscle Contraction

In isolated vascular smooth muscle preparations, ML-9's inhibition of both phasic and tonic K+-induced contraction components provides a distinct contrast to Y-27632's selective tonic-phase inhibition . This differential effect allows researchers to parse the relative contributions of MLCK and ROCK to distinct contractile phases, a level of functional discrimination not achievable with either compound alone.

Calcium Signaling Studies Requiring STIM1-SOCE Inhibition Without Strong MLCK Suppression

ML-9 inhibits STIM1-plasma membrane interactions and store-operated Ca2+ entry (SOCE) . When combined with its relatively modest MLCK potency compared to ML-7 [3], ML-9 provides a pharmacological window to study SOCE-dependent processes with reduced confounding effects from complete MLCK blockade, a common limitation when using more potent MLCK inhibitors.

Functional Dissection of L-Type Calcium Channel-Dependent vs. Kinase-Dependent Vascular Responses

Given that ML-9 inhibits L-type Ca2+ channels independently of its kinase targets , it serves as an essential control compound in vascular pharmacology studies. Researchers can use ML-9 alongside Y-27632 (which lacks Ca2+ channel blocking activity) to delineate whether observed vasorelaxant effects stem from kinase inhibition or direct calcium channel antagonism, a critical consideration for mechanistic accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.